4-(3-Chloro-5-fluorophenyl)phenol

Description

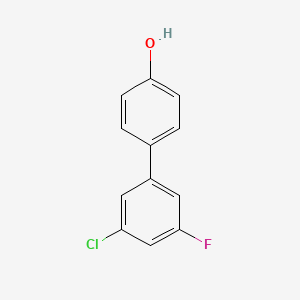

4-(3-Chloro-5-fluorophenyl)phenol (CAS: 1262001-95-5) is a halogenated biphenyl derivative featuring a phenolic hydroxyl group at the para position of one benzene ring and a 3-chloro-5-fluorophenyl substituent at the para position of the adjacent ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive phenolic group and halogenated aromatic system . Its structural uniqueness lies in the specific positioning of chlorine and fluorine atoms, which influence electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name |

4-(3-chloro-5-fluorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFO/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCVDASHTLJLIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70683526 | |

| Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262001-95-5 | |

| Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-5-fluorophenyl)phenol can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are typically mild and functional group tolerant, making it a widely used method for the synthesis of biaryl compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-5-fluorophenyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(3-Chloro-5-fluorophenyl)phenol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-5-fluorophenyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, influencing their structure and function. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Substituent Positioning and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Key Observations :

- Substituent Position: The para-substituted phenol (reference compound) exhibits higher symmetry compared to meta-substituted analogs (e.g., 3-Chloro-5-(4-fluorophenyl)phenol), which may enhance crystallinity and thermal stability .

Physicochemical Properties

- Solubility: The para-substituted phenol is likely less polar than its meta-substituted counterparts due to reduced dipole moments.

- Melting Point : Para-substituted derivatives generally exhibit higher melting points than meta isomers due to symmetrical packing in crystal lattices .

Biological Activity

4-(3-Chloro-5-fluorophenyl)phenol is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data from various studies.

Target Interaction

this compound interacts with multiple biological targets, primarily through binding to specific enzymes and receptors. Its structure allows it to engage in various interactions, including hydrogen bonding and hydrophobic interactions, which enhance its binding affinity to target sites.

Biochemical Pathways

Research indicates that similar compounds can influence several biochemical pathways. For instance, this compound has been noted to inhibit the enzyme tyrosinase, which plays a crucial role in melanin biosynthesis. This inhibition can lead to applications in skin lightening and the treatment of hyperpigmentation disorders.

Biological Activities

The compound exhibits a range of biological activities:

- Antiviral Properties : Studies have shown that compounds with similar structures exhibit antiviral effects, suggesting potential applications in treating viral infections.

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, which could be beneficial in managing conditions characterized by inflammation.

- Anticancer Activity : Preliminary studies indicate that this compound may have anticancer effects. For example, docking studies suggest it could inhibit tubulin polymerization, a mechanism critical for cancer cell proliferation .

Anticancer Evaluation

A study evaluated the anticancer potential of related phenolic compounds against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against human cancer cells, highlighting the importance of structural modifications in enhancing biological activity .

Tyrosinase Inhibition

In vitro assays have quantified the inhibitory effects of this compound on tyrosinase activity. The compound showed an IC50 value indicating effective inhibition compared to standard inhibitors like kojic acid .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.